molecular formula C22H18F2N2O3 B11212218 5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11212218
M. Wt: 396.4 g/mol
InChI Key: QTOQMWRUPNSESH-UHFFFAOYSA-N
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Description

5-(3,4-DIFLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER is a complex organic compound that features a combination of fluorinated phenyl, furan, pyrazolo, and benzoxazin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIFLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER typically involves multi-step organic reactions. The starting materials might include 3,4-difluorophenyl derivatives, furan derivatives, and appropriate pyrazolo and benzoxazin precursors. Common synthetic methods could involve:

    Nucleophilic substitution: reactions to introduce the fluorinated phenyl group.

    Cyclization: reactions to form the pyrazolo and benzoxazin rings.

    Etherification: to attach the ethyl ether group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reactions.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the pyrazolo or benzoxazin rings.

    Substitution: The fluorinated phenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It might be explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-DIFLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER would depend on its specific application. For example:

    Biological Mechanism: If used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Chemical Mechanism: In catalysis, it might act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-DIFLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an ethyl ether group.

    5-(3,4-DICHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER: Similar structure but with chlorinated phenyl group instead of fluorinated.

Uniqueness

The unique combination of fluorinated phenyl, furan, pyrazolo, and benzoxazin structures in 5-(3,4-DIFLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18F2N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-7-ethoxy-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H18F2N2O3/c1-2-27-20-6-3-5-14-18-12-17(19-7-4-10-28-19)25-26(18)22(29-21(14)20)13-8-9-15(23)16(24)11-13/h3-11,18,22H,2,12H2,1H3

InChI Key

QTOQMWRUPNSESH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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